molecular formula C11H20O4 B11926454 5-Methyldecanedioic acid CAS No. 100048-41-7

5-Methyldecanedioic acid

Cat. No.: B11926454
CAS No.: 100048-41-7
M. Wt: 216.27 g/mol
InChI Key: OQHNDXREEJTBDA-UHFFFAOYSA-N
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Description

5-Methyldecanedioic acid is an organic compound with the molecular formula C11H20O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH). This compound is a derivative of decanedioic acid, with a methyl group attached to the fifth carbon atom in the chain. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyldecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methyl-1-decanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 5-methyl-1-decanol. This process involves the use of metal catalysts such as platinum or palladium, which facilitate the oxidation reaction under milder conditions compared to traditional methods. The industrial process is optimized for large-scale production, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyldecanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: It can be reduced to form 5-methyl-1-decanol or other related alcohols.

    Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.

    Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Higher oxidation states of the compound.

    Reduction: 5-Methyl-1-decanol and related alcohols.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

5-Methyldecanedioic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyldecanedioic acid involves its interaction with various molecular targets and pathways. The carboxyl groups in the compound can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Decanedioic acid: The parent compound, which lacks the methyl group at the fifth carbon.

    Sebacic acid: Another dicarboxylic acid with a similar structure but different chain length.

    Adipic acid: A shorter-chain dicarboxylic acid with similar chemical properties.

Uniqueness: 5-Methyldecanedioic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural difference can lead to variations in solubility, melting point, and other characteristics compared to similar compounds. The methyl group can also affect the compound’s interactions with enzymes and other biomolecules, potentially leading to unique biological activities.

Properties

CAS No.

100048-41-7

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

5-methyldecanedioic acid

InChI

InChI=1S/C11H20O4/c1-9(6-4-8-11(14)15)5-2-3-7-10(12)13/h9H,2-8H2,1H3,(H,12,13)(H,14,15)

InChI Key

OQHNDXREEJTBDA-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(=O)O)CCCC(=O)O

Origin of Product

United States

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